molecular formula C16H20BNO3 B2580493 4-Methoxyquinoline-7-boronic acid, pinacol ester CAS No. 2377607-98-0

4-Methoxyquinoline-7-boronic acid, pinacol ester

Cat. No. B2580493
CAS RN: 2377607-98-0
M. Wt: 285.15
InChI Key: GBUVQENTQWYBAT-UHFFFAOYSA-N
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Description

4-Methoxyquinoline-7-boronic acid, pinacol ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The linear formula of this compound is C16H20BNO3 .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

Boronic esters, including pinacol boronic esters, are usually bench-stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

Scientific Research Applications

1. Synthesis and Organic Chemistry Applications 4-Methoxyquinoline-7-boronic acid, pinacol ester, like other boronic acid esters, is instrumental in organic synthesis, particularly in coupling reactions. It's a pivotal compound for the stereoselective synthesis of vinyl iodides, a process essential in creating complex organic molecules. This compound's reactivity, particularly in its pinacol ester form, enables the formation of E- or Z-iodides, which are crucial intermediates in various synthetic pathways (Stewart & Whiting, 1995). Similarly, in the pharmaceutical sector, peptide boronic acids, closely related to this compound, show inhibitory activity against chymase, with potential applications in treating allergic inflammations. This reinforces the critical role of boronic acid esters in drug development and biochemistry (Kato et al., 1988).

2. Advances in Photoinduced Borylation Another significant application of boronic esters is in the photoinduced borylation of haloarenes. This method, free of metal and additional additives, is a leap forward in synthesizing boronic acids and esters, crucial in organic chemistry, drug discovery, and material science. The process stands out for its simplicity, avoidance of toxic metals, and the creation of easily removable by-products, making it environmentally friendly and economically viable. The protocol describes steps for preparing boronic acid and boronic ester, underscoring the adaptability and wide-ranging utility of boronic esters in chemical synthesis (Mfuh et al., 2017).

3. Utilization in Polymer Synthesis Boronic esters, including derivatives similar to this compound, are pivotal in synthesizing functional polymers. A two-step deprotection process of pinacolato methacrylamido phenylene boronic esters yields methacrylamido phenylboronic acids. These acids, available in good yields, are integral in incorporating boronic functionalities into polymers, showcasing the compound's relevance in advanced material science and polymer chemistry (D'Hooge et al., 2008).

Future Directions

The Suzuki–Miyaura coupling reaction, which uses boronic esters, is a significant area of research in organic chemistry . Future directions could involve developing more efficient and diverse methods for the synthesis and application of boronic esters, including 4-Methoxyquinoline-7-boronic acid, pinacol ester.

Mechanism of Action

Target of Action

The primary target of 4-Methoxyquinoline-7-boronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, This compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The This compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various organoboron compounds, which have been tailored for application under specific SM coupling conditions .

Pharmacokinetics

The pharmacokinetics of This compound It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The result of the action of This compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the production of a variety of organoboron compounds .

Action Environment

The action of This compound is influenced by environmental factors such as the presence of a transition metal catalyst (typically palladium) and the reaction conditions . The compound is known for its exceptional mildness and functional group tolerance, suggesting that it can maintain its efficacy and stability under a wide range of environmental conditions .

properties

IUPAC Name

4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)11-6-7-12-13(10-11)18-9-8-14(12)19-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUVQENTQWYBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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